Beta-cypermethrin
Overview
Description
Beta-cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is a diastereoisomeric mixture comprising the enantiomeric pairs of cypermethrin. This compound is known for its high insecticidal activity and relatively low toxicity to mammals, making it a popular choice for pest control .
Mechanism of Action
Target of Action
Beta-cypermethrin, also known as RU-27816 or Cymbush R, is a synthetic pyrethroid insecticide . Its primary targets are insects, particularly those from the Diptera order . It acts as a fast-acting neurotoxin, affecting the central nervous system of these pests .
Mode of Action
This compound operates by contact or ingestion . It interferes with the pests’ central nervous system, causing muscle spasms and inflicting paralysis . This interaction results in an inability for the pests to function or eat, leading to their eventual death . Specifically, it has been shown to prolong the opening of sodium channels in the central nervous system .
Biochemical Pathways
This compound affects various biochemical pathways. It is mainly degraded into 3-phenoxybenzoic acid (3-PBA), which is continuously degraded into smaller benzene or chain compounds . The major metabolites of this compound include methyl salicylate, catechol, phthalic acid, salicylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, 3-phenoxybenzaldehyde, and 3-PBA . These metabolites can further degrade into phenol, benzoic acid, and 4-methylhexanoic acid .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a low aqueous solubility and is relatively volatile . It is non-persistent in soil systems . More detailed studies on the ADME properties of this compound are needed for a comprehensive understanding.
Result of Action
The result of this compound’s action is the death of the targeted pests. It causes serious disruption to their central nervous system, leading to paralysis and eventual death . It is highly toxic to mammals and there is some concern regarding its ability to bioconcentrate . It is moderately toxic to birds, earthworms, and highly toxic to honeybees and most aquatic species .
Action Environment
The action of this compound is influenced by environmental factors. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects .
Biochemical Analysis
Biochemical Properties
Beta-cypermethrin plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in nerve function. It interacts with enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions, which results in prolonged nerve impulses and eventual paralysis of the pest. Additionally, this compound affects proteins and other biomolecules involved in oxidative stress responses, such as glutathione S-transferase and carboxylesterase, which are upregulated in response to its presence .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound has been shown to upregulate genes related to detoxification pathways, such as those encoding for carboxylesterase and glutathione S-transferase . It also induces oxidative stress by increasing reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to voltage-gated sodium channels in nerve cells, which prevents the channels from closing properly. This results in continuous nerve firing and ultimately leads to paralysis and death of the pest. This compound also affects other molecular targets, such as ion channels and enzymes involved in neurotransmitter regulation. It inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and prolonged nerve impulses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it exhibits high stability and efficacy, but it gradually degrades into less active metabolites. Studies have shown that this compound can persist in the environment for several days to weeks, depending on conditions such as temperature and pH . Long-term exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can cause hyperactivity and increased locomotion due to its stimulatory effects on the nervous system. At high doses, it leads to paralysis and death. Toxic effects observed at high doses include neurotoxicity, endocrine disruption, and immunotoxicity . Threshold effects have been identified, with significant adverse effects occurring at concentrations above certain levels .
Metabolic Pathways
This compound is metabolized through several pathways, primarily involving hydrolysis and oxidation. Enzymes such as cytochrome P450 monooxygenases and carboxylesterases play crucial roles in its metabolism. The primary metabolites include 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, which are further degraded into less toxic compounds . These metabolic pathways help in the detoxification and elimination of this compound from the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to bind to plasma proteins, which facilitates its transport in the bloodstream. Additionally, it can accumulate in lipid-rich tissues due to its lipophilic nature. Transporters such as P-glycoprotein may also play a role in its cellular distribution . The localization and accumulation of this compound in specific tissues can influence its overall toxicity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. It primarily localizes to the cell membrane, where it interacts with ion channels and enzymes. Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments within the cell. The presence of this compound in the mitochondria can lead to disruptions in mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-cypermethrin is synthesized through the esterification of cyano-3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often formulated into various pesticide products, including emulsifiable concentrates, wettable powders, and granules .
Chemical Reactions Analysis
Types of Reactions: Beta-cypermethrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including 3-phenoxybenzoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Oxidation: 3-phenoxybenzoic acid.
Hydrolysis: Cyano-3-phenoxybenzyl alcohol and 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid.
Scientific Research Applications
Comparison with Similar Compounds
Cypermethrin: The parent compound of beta-cypermethrin, with similar insecticidal properties but different isomeric composition.
Permethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.
Deltamethrin: A more potent pyrethroid with a higher affinity for sodium channels in insects.
Uniqueness of this compound: this compound is unique due to its specific isomeric composition, which provides a balance between high insecticidal activity and relatively low toxicity to non-target organisms. This makes it a preferred choice in integrated pest management programs .
Properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-HBFSDRIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032524, DTXSID00873776 | |
Record name | D-trans-beta-Cypermethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66841-24-5, 66290-20-8 | |
Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66841-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cymbush R | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066841245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-trans-beta-Cypermethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyano-3-phenoxybenzyl [1R-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RU-27816 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Z2UPI78O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Beta-Cypermethrin exert its insecticidal effects?
A1: this compound, a synthetic pyrethroid, acts primarily on the nervous system of insects. [, ] It binds to voltage-gated sodium channels in nerve cells, disrupting the normal transmission of nerve impulses. This leads to a cascade of effects, including hyperactivity, paralysis, and ultimately death. [, ]
Q2: What are the downstream consequences of this compound exposure in non-target organisms like fish?
A2: Research on carp has shown that sublethal exposure to this compound can lead to several physiological and biochemical changes. These include:
- Reduced activity of enzymes like Glucose 6-Phosphate Dehydrogenase (G-6-PDH) and Lactate Dehydrogenase (LDH) in the brain. []
- Significant degradation in the quality of RNA and protein in tissues such as the brain, gills, liver, and skeletal muscles. []
Q3: How does the formulation of this compound impact its stability?
A3: Studies indicate that microencapsulating this compound significantly enhances its photostability compared to technical grade or emulsifiable concentrate formulations. [] This highlights the importance of formulation strategies in influencing the compound's persistence in the environment.
Q4: What factors are crucial for ensuring the physical stability of this compound 45EW formulations?
A4: Research using light scattering technology has shown that the ratio of emulsifiers used in the formulation is the most critical factor influencing the stability of this compound 45EW. [] While the choice of co-emulsifier and water quality have lesser effects, they can synergistically contribute to the overall stability.
Q5: Have any enzymatic mechanisms for this compound degradation been identified?
A5: Yes, a novel this compound degrading enzyme, classified as a monooxygenase (CMO), has been isolated from a Streptomyces sp. [] This enzyme catalyzes the degradation through hydroxylation and diaryl cleavage, representing a previously unknown degradation pathway for pyrethroids.
Q6: Does the research provide insights into how structural modifications of this compound might influence its activity?
A6: The provided research primarily focuses on the effects and applications of commercially available this compound. It doesn't delve into detailed SAR studies exploring the impact of structural modifications on the compound's activity or selectivity.
Q7: Are there any specific advantages of microencapsulated this compound formulations?
A7: Yes, studies demonstrate that microencapsulation can significantly enhance the efficacy and longevity of this compound. For instance, a 20% Chlorpyrifos·this compound microcapsule suspension demonstrated a control efficacy exceeding 70% even 60 days post-application against grubs. [] This contrasts with emulsifiable concentrate formulations that degraded rapidly, exhibiting significantly lower efficacy.
Q8: What are the known toxic effects of this compound on non-target organisms?
A8: this compound has been shown to induce oxidative stress in crustaceans like Procambarus clarkii. [] Exposure leads to:
- Fluctuations in the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in various tissues. []
- Increased Malondialdehyde (MDA) content, indicating lipid peroxidation and oxidative damage. []
Q9: What is the acute toxicity of this compound to Lutjanus rivulatus larvae?
A9: this compound exhibits high toxicity to Lutjanus rivulatus larvae, with a 24-hour LC50 of 0.0153 mg/L. [] This underscores the potential ecological risks associated with the compound's use in aquatic environments.
Q10: How does the combined toxicity of this compound with avermectin compare to their individual effects?
A10: Research on rats indicates that the combined exposure to this compound and Avermectin results in more severe and prolonged poisoning symptoms compared to individual exposures. [] This suggests a potential additive effect on toxicity, highlighting the need to consider combined exposures in risk assessments.
Q11: Is there evidence of resistance development to this compound in pest populations?
A11: Yes, multiple studies report varying degrees of resistance to this compound in insects like:
- Oedaleus asiaticus: Field populations exhibited low to moderate resistance levels. []
- Blattella germanica: High resistance levels were observed, particularly to this compound. [, ]
- Musca domestica: Field strains displayed significant resistance to this compound. []
Q12: What are the potential mechanisms behind the observed resistance?
A12: Several mechanisms might contribute to resistance, including:
- Enhanced metabolic detoxification: Increased activity of detoxification enzymes like Carboxylesterases (CarEs), Glutathione-S-Transferases (GSTs), and Cytochrome P450 monooxygenases (P450s) has been linked to resistance in some insect species. [, ]
Q13: What analytical methods were employed in the research to detect and quantify this compound residues?
A13: The research predominantly employed gas chromatography (GC) for the analysis of this compound residues. [, , , , ] Depending on the specific study, different detectors were used, including Electron Capture Detector (ECD) and Flame Photometric Detector (FPD). Additionally, High-Performance Liquid Chromatography (HPLC) was also utilized in some studies to assess this compound degradation and migration. []
Q14: What are the implications of different this compound formulations on its persistence and migration in the environment?
A14: The choice of wall material in microcapsule formulations significantly affects the compound's environmental behavior. For example, this compound microcapsules with polyurea as the wall material exhibited faster migration rates in soil compared to those with urea-formaldehyde resin. [] This difference in migration patterns highlights the importance of formulation choices in mitigating potential environmental risks.
Q15: Does the research offer insights into strategies to control or remediate this compound contamination?
A15: One study explored the potential of a Pseudomonas fluorescens strain for bioremediation of this compound and Malathion co-contaminated soil. [] The strain demonstrated promising degradation capabilities, suggesting bioremediation as a potential strategy for mitigating environmental contamination.
Q16: Does the research explore alternative pest control methods or compounds with potentially lower environmental impacts?
A16: While the research primarily focuses on this compound, some studies investigate alternative control strategies:
- Combined use of Metarhizium anisopliae and this compound: This combination demonstrated a synergistic effect against locusts, potentially allowing for reduced this compound application rates. []
- Screening of alternative insecticides: One study assessed the efficacy of different insecticides against Pseudophacopteron canarium, providing insights into potential alternatives to this compound. []
Q17: Does the research highlight any specific tools or resources crucial for advancing the understanding and management of this compound?
A17: The research emphasizes the value of advanced analytical techniques like light scattering technology for characterizing the stability of this compound formulations. [] Such techniques are essential for developing stable and effective formulations, contributing to the responsible use of the compound.
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